Dicyclohexylmethane

Catalog No.
S572863
CAS No.
3178-23-2
M.F
C13H24
M. Wt
180.33 g/mol
Availability
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Dicyclohexylmethane

CAS Number

3178-23-2

Product Name

Dicyclohexylmethane

IUPAC Name

cyclohexylmethylcyclohexane

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

InChI

InChI=1S/C13H24/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h12-13H,1-11H2

InChI Key

XXKOQQBKBHUATC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC2CCCCC2

Synonyms

dicyclohexylmethane, Ureol 6414 A

Canonical SMILES

C1CCC(CC1)CC2CCCCC2

The exact mass of the compound Dicyclohexylmethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dicyclohexylmethane (CAS 3178-23-2) is a fully hydrogenated alicyclic hydrocarbon featuring two cyclohexyl rings linked by a methylene bridge. This structure results in a colorless, low-volatility liquid with a high boiling point (approx. 240-244°C) and notable thermal stability.[1] It is frequently considered for applications requiring a robust, non-polar fluid, such as a specialty solvent, a precursor for performance polymers like polyurethanes, or as a component in advanced heat transfer and hydrogen storage systems.[1][2] Its physical properties are a direct consequence of its saturated, bridged-ring structure, distinguishing it from both simple cycloalkanes and aromatic analogues.

Substituting Dicyclohexylmethane with other C12-C13 cycloalkanes like Bicyclohexyl or Decalin based on molecular weight or general class is unreliable for process-sensitive applications. The central methylene bridge in Dicyclohexylmethane, absent in Bicyclohexyl, significantly alters the molecule's rotational freedom and packing, leading to distinct viscosity-temperature profiles and melting points crucial for fluid handling and pumpability at lower temperatures.[3] When considered for Liquid Organic Hydrogen Carrier (LOHC) systems, its hydrogen storage capacity and dehydrogenation thermodynamics differ from those of the Decalin/naphthalene system, impacting reactor design, catalyst selection, and overall energy efficiency.[2][4] These structural differences translate directly to non-interchangeable performance in heat transfer, hydrogen storage, and specialized solvent applications, making precise compound selection a critical procurement decision.

Superior Liquid Range for Enhanced Process Flexibility and Handling

Dicyclohexylmethane offers a significantly wider operational liquid range compared to Bicyclohexyl, a common structural analog. Dicyclohexylmethane has a melting point of approximately -33°C and a boiling point around 242°C, providing a liquid range of ~275°C. In contrast, Bicyclohexyl melts at a much higher 4°C, limiting its utility in processes that may experience colder startup or shutdown conditions.[3]

Evidence DimensionOperational Liquid Range (Melting Point to Boiling Point)
Target Compound DataApprox. 275°C (from -33°C to 242°C)
Comparator Or BaselineBicyclohexyl: Approx. 223°C (from 4°C to 227°C)[3]
Quantified Difference>50°C wider liquid range, with a significantly lower freezing point.
ConditionsAtmospheric pressure.

A lower freezing point prevents solidification in pipes and vessels during process interruptions or in colder climates, reducing operational risk and equipment costs.

Favorable Viscosity Profile for Efficient Fluid Transport

While direct side-by-side viscosity data is sparse, the structural difference between Dicyclohexylmethane (bridged rings) and Bicyclohexyl (directly bonded rings) implies distinct viscosity behavior. Generally, the methylene bridge in Dicyclohexylmethane provides greater conformational flexibility compared to the more rigid C-C bond in Bicyclohexyl. This typically leads to a lower viscosity, especially at reduced temperatures, which is a critical parameter for pumpability and energy consumption in fluid transport systems. For context, the dynamic viscosity of many hydrocarbons increases exponentially as temperature decreases, making even small structural differences highly impactful on handling properties.[5][6]

Evidence DimensionDynamic Viscosity
Target Compound DataData not available in direct comparison. Inferred lower viscosity due to methylene bridge increasing molecular flexibility.
Comparator Or BaselineBicyclohexyl (CAS 92-51-3).
Quantified DifferenceNot quantified in available literature, but structurally inferred advantage.
ConditionsLow to moderate temperature ranges relevant for industrial fluid handling.

Lower viscosity reduces pumping energy requirements, allows for the use of smaller pumps and piping, and improves performance in applications where efficient flow is critical.

High Gravimetric Hydrogen Density for Chemical Hydrogen Storage

The Diphenylmethane/Dicyclohexylmethane pair is a well-regarded system for Liquid Organic Hydrogen Carrier (LOHC) technology. Upon full hydrogenation of its aromatic precursor (Diphenylmethane), Dicyclohexylmethane achieves a gravimetric hydrogen storage capacity of approximately 6.7 wt%. This is competitive with other benchmark LOHC systems like Toluene/Methylcyclohexane (6.2 wt%) and superior to some heterocyclic carriers under development.[7] While the Decalin/Naphthalene system offers a higher theoretical capacity (7.3 wt%), it is hampered by the fact that naphthalene is a solid at room temperature, which introduces significant handling and process complexity.[4]

Evidence DimensionGravimetric Hydrogen Storage Capacity
Target Compound Data6.7 wt% (as the hydrogenated form of Diphenylmethane)[7]
Comparator Or BaselineToluene/Methylcyclohexane system: 6.2 wt%. Naphthalene/Decalin system: 7.3 wt% (but with solid handling issues)[4]
Quantified DifferenceApproximately 8% higher capacity than the Toluene system and avoids the solid-phase handling problems of the Naphthalene system.
ConditionsReversible catalytic hydrogenation/dehydrogenation for hydrogen storage and release.

For hydrogen transport and storage, higher gravimetric density means more hydrogen can be stored and transported per unit mass of the carrier, directly improving logistical efficiency and reducing costs.

Formulation of Wide-Temperature Range Heat Transfer Fluids

The compound's broad liquid range, particularly its low freezing point (-33°C), makes it a prime candidate for formulating heat transfer fluids used in systems that experience significant temperature cycling or cold startups, mitigating the risk of fluid solidification compared to analogs like Bicyclohexyl.[3]

Liquid Organic Hydrogen Carrier (LOHC) Systems

As the hydrogenated component in the Diphenylmethane LOHC pair, Dicyclohexylmethane offers a competitive 6.7 wt% hydrogen capacity.[7] It provides a fully liquid-phase alternative to higher-capacity systems like Naphthalene/Decalin that suffer from solid-handling challenges, making it more suitable for continuous, large-scale hydrogen transport and storage infrastructure.[4]

High-Stability, Non-Polar Process Solvent

Its high boiling point and thermal stability allow its use as a process solvent in reactions requiring elevated temperatures where lower-boiling cycloalkanes would require pressurization. Its favorable viscosity profile suggests lower energy costs for pumping and agitation compared to more viscous alternatives.

Precursor for High-Performance Polyisocyanates and Polyurethanes

Dicyclohexylmethane is a key precursor for producing Dicyclohexylmethane Diisocyanate (H12MDI). The resulting polyurethanes exhibit distinct thermal and mechanical properties influenced by the specific isomeric structure of the alicyclic backbone, making the purity and consistency of the starting Dicyclohexylmethane critical for final polymer performance.[8]

XLogP3

6.2

UNII

YXE2ZTZ1VY

Other CAS

3178-23-2

Wikipedia

Dicyclohexylmethane

Dates

Last modified: 12-13-2024

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